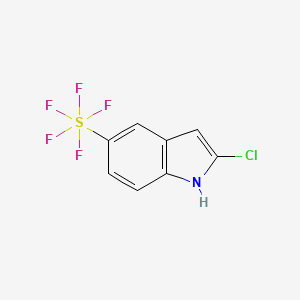

2-Chloro-5-pentafluorosulfanyl-1H-indole

Vue d'ensemble

Description

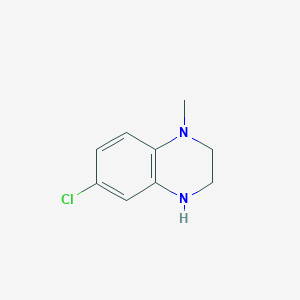

2-Chloro-5-pentafluorosulfanyl-1H-indole is a useful research compound. Its molecular formula is C8H5ClF5NS and its molecular weight is 277.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale

Le 2-chloro-5-pentafluorosulfanyl-1H-indole est un bloc de construction polyvalent en chimie médicinale. Sa structure unique est utilisée dans la synthèse de composés possédant des activités antitumorales potentielles. Par exemple, des dérivés de ce composé ont été testés in vitro et ont montré des activités inhibitrices modérées à élevées contre diverses lignées de cellules tumorales, offrant une voie prometteuse pour le développement de nouveaux médicaments anticancéreux .

Agriculture

Dans le secteur agricole, les dérivés de l'indole, y compris le this compound, ont été explorés pour leur potentiel en tant qu'agents de lutte antiparasitaire. Des études ont indiqué que certains composés indoliques peuvent réduire considérablement le gain de poids corporel chez les ravageurs comme la chenille du maïs, suggérant un rôle dans les stratégies de protection des cultures .

Science des matériaux

La réactivité du composé, en particulier sa nucléophilie, le rend approprié pour la création de nouveaux matériaux. En science des matériaux, il est utilisé pour synthétiser de nouveaux dérivés de l'indole avec des applications potentielles dans la création de matériaux avancés aux propriétés uniques .

Sciences de l'environnement

Le this compound peut également trouver des applications en sciences de l'environnement. Ses dérivés peuvent être utilisés dans des procédés visant à minimiser la survenue d'une hydrolyse compétitive, ce qui est crucial dans le développement de procédés chimiques respectueux de l'environnement .

Chimie analytique

En chimie analytique, ce composé est utilisé comme étalon de référence en raison de sa structure bien définie et stable. Il aide à l'étalonnage précis des instruments analytiques et assure la fiabilité des résultats analytiques dans les tests pharmaceutiques .

Pharmacologie

Pharmacologiquement, le this compound est impliqué dans la conception et la synthèse de nouveaux agents pharmacologiques. Ses dérivés sont évalués pour une variété d'activités biologiques, y compris les propriétés antivirales, anti-inflammatoires et analgésiques, qui sont essentielles pour le développement de nouveaux médicaments .

Biochimie

En biochimie, le composé est utilisé dans la synthèse de composés biologiquement actifs. Il fait partie des voies de synthèse pour la création d'intermédiaires médicamenteux chiraux et d'autres molécules qui jouent un rôle important dans divers processus biochimiques .

Applications industrielles

Enfin, dans les applications industrielles, le this compound est utilisé dans la synthèse des imidazoles et d'autres hétérocycles. Ces composés sont des composants clés des molécules fonctionnelles utilisées dans une variété d'applications quotidiennes, des produits pharmaceutiques aux produits agrochimiques .

Mécanisme D'action

Target of Action

Indole derivatives, which include 2-chloro-5-pentafluorosulfanyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The pentafluorosulfanyl group is known to have a high electron-withdrawing effect, which could influence the compound’s interaction with its targets .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

Pentafluorosulfanyl-substituted compounds have been reported to exhibit excellent pharmacokinetics .

Result of Action

Indole derivatives are known to exhibit various biological activities, which suggest that they could have diverse molecular and cellular effects .

Action Environment

The pentafluorosulfanyl group is known to be stable under various conditions , which suggests that the compound could be stable in different environments.

Analyse Biochimique

Biochemical Properties

2-Chloro-5-pentafluorosulfanyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pentafluorosulfanyl group enhances the compound’s electrophilicity, allowing it to form stable interactions with nucleophilic sites on biomolecules . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity and influencing cellular redox balance .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of key enzymes, this compound can alter gene expression patterns and impact cellular metabolism. For instance, it may upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pentafluorosulfanyl group facilitates the formation of strong hydrogen bonds and van der Waals interactions with target proteins . This compound can act as an enzyme inhibitor or activator, depending on the context, by binding to the active sites of enzymes and altering their conformation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air may lead to gradual degradation . Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of enzyme activity and gene expression observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it has been found to enhance antioxidant defenses and reduce inflammation . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range maximizes beneficial outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as glutathione peroxidase and cytochrome P450, influencing metabolic flux and altering metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, contributing to the compound’s biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type and cellular environment, affecting its overall efficacy and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to mitochondria, where it can modulate oxidative stress responses and influence mitochondrial function . This precise localization is essential for the compound’s ability to interact with its target biomolecules and exert its biochemical effects .

Propriétés

IUPAC Name |

(2-chloro-1H-indol-5-yl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF5NS/c9-8-4-5-3-6(1-2-7(5)15-8)16(10,11,12,13)14/h1-4,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLWKJYMGJHPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(F)(F)(F)(F)F)C=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)

![2-(Piperidin-4-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469652.png)

![2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B1469656.png)

![1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride](/img/structure/B1469661.png)

![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-ylmethanamine](/img/structure/B1469666.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbaldehyde](/img/structure/B1469667.png)